Authored by Gemini, Senior Application Scientist
Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Chemical Structure and Properties of L-Felinine
Abstract
L-felinine, a unique sulfur-containing amino acid, is a fascinating and pivotal molecule primarily found in the urine of species belonging to the Felidae family.[1][2] Initially identified as a component of cat urine, L-felinine is now understood to be a crucial precursor to volatile sulfur-containing compounds that act as putative pheromones, playing a significant role in feline chemical communication, including territorial marking.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, metabolism, and biological significance of L-felinine. Furthermore, it details established analytical methodologies for its detection and quantification, offering valuable insights for researchers in chemical ecology, veterinary science, and drug development.
Chemical Identity and Physicochemical Properties
L-felinine is systematically known as (2R)-2-Amino-3-[(3-hydroxy-1,1-dimethylpropyl)thio]propanoic acid or S-(3-Hydroxy-1,1-dimethylpropyl)-L-cysteine.[1][6] It is a derivative of the amino acid L-cysteine.[3]
Chemical Structure
The structure of L-felinine features a cysteine backbone with its sulfur atom linked to a tertiary carbon of a 3-hydroxy-1,1-dimethylpropyl group.
Caption: Chemical structure of L-Felinine.
Physicochemical Data
The key physicochemical properties of L-felinine are summarized in the table below, providing essential data for its handling, storage, and analysis.
| Property | Value | Reference(s) |
| CAS Number | 471-09-0 | [3][6][7] |
| Molecular Formula | C₈H₁₇NO₃S | [3][6][7] |
| Molecular Weight | 207.29 g/mol | [3][6][7] |
| Appearance | White to off-white solid | [1] |
| Melting Point | >151-162 °C (decomposes) | [1][3] |
| Solubility | Slightly soluble in water and methanol; Soluble in DMSO | [1][7] |
| SMILES Code | NC(O)=O | [7] |
| InChI Key | IFERABFGYYJODC-LURJTMIESA-N | [6][7] |
| Storage | Long-term at -20°C under an inert atmosphere | [1][7] |
Biosynthesis and Metabolism
The production of L-felinine is a sophisticated, multi-organ process, beginning in the liver and culminating in the kidneys. This pathway underscores a unique aspect of feline metabolism.
The Biosynthetic Pathway
The synthesis of L-felinine is not a direct process but involves a series of enzymatic reactions:
-
Hepatic Conjugation: The pathway initiates in the liver, a central metabolic organ responsible for detoxification and synthesis.[8] Here, a condensation reaction occurs between glutathione (a tripeptide of glutamate, cysteine, and glycine) and isopentenyl pyrophosphate to form 3-methylbutanolglutathione (3-MBG).[6][9]
-
Transport and Initial Processing: 3-MBG is transported via the bloodstream to the kidneys.[10] In the kidney's epithelial tissue, the enzyme γ-glutamyl transpeptidase (γ-GTP) acts on 3-MBG, cleaving the glutamate residue to form 3-methylbutanol-cysteinylglycine (MBCG).[6][9]
-
Final Hydrolysis by Cauxin: The final and rate-limiting step is catalyzed by cauxin, a carboxylesterase found in high concentrations in cat urine.[5][9] Cauxin, produced exclusively in the kidneys of Felidae species, hydrolyzes the dipeptide bond in MBCG, releasing L-felinine and glycine into the urine.[6][9][11]
A portion of MBCG can also be acetylated to form N-acetylfelinine, which is found in smaller concentrations in cat excrement.[6][9]
Caption: Biosynthetic pathway of L-Felinine from precursors in the liver and kidney.
Regulation and Excretion
Felinine production is highly regulated. Its excretion rates are dependent on age, sex, and hormonal status, with levels increasing significantly after three months of age.[11] Intact male cats excrete substantially higher amounts (up to 95 mg/day) compared to females (around 19 mg/day), and production is lower in castrated animals.[4][12] This suggests a link to testosterone regulation. Furthermore, dietary availability of sulfur-containing amino acids, particularly cystine, can directly influence the rate of felinine synthesis.[13]
Metabolic Fate: The Genesis of Odor
L-felinine itself is odorless.[5][14] Its significance lies in its role as a stable precursor that, upon excretion in urine, undergoes slow degradation by microbial lyases. This breakdown releases volatile thiols, most notably 3-mercapto-3-methylbutan-1-ol (MMB).[6][9][14] MMB and other related volatile compounds are responsible for the characteristic and pungent odor of cat urine.[14][15] This delayed release mechanism is an efficient strategy for long-lasting territorial marking.
Biological Function and Applications
The primary biological function of L-felinine is tied to chemical communication. The volatile derivatives produced from its degradation are believed to function as pheromones that convey information about the individual's sex, age, and reproductive status, serving to mark territory and attract mates.[5][6]
Beyond communication, these compounds have ecological implications. The scent of MMB can induce a significant stress response and even panic in mice, acting as a kairomone that signals the presence of a predator.[2][14]
From a clinical perspective, L-felinine metabolism is closely linked to kidney function. Recent studies have shown that urinary felinine levels decrease significantly in cats with renal disease.[15] This suggests that L-felinine or the ratio of its precursors could serve as a potential, stable biomarker for the early detection of feline kidney dysfunction.[15]
Analytical Methodologies
Accurate quantification of L-felinine and its precursors is essential for research into feline physiology, disease diagnostics, and chemical ecology. Liquid chromatography coupled with mass spectrometry (LC/MS) is the gold standard for this analysis.
Experimental Protocol: Quantification by LC-MS/MS
This protocol outlines a robust method for the simultaneous quantification of L-felinine, MBCG, and MBG in feline urine.
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Vortex each sample for 15 seconds to ensure homogeneity.
- Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitates.
- Transfer the supernatant to a new microcentrifuge tube.
- Perform a 1:100 dilution of the supernatant using ultrapure water.
- Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
2. Chromatographic Conditions (HPLC):
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution:
- 0-1 min: 2% B
- 1-5 min: Linear gradient to 98% B
- 5-7 min: Hold at 98% B
- 7.1-10 min: Re-equilibrate at 2% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
3. Mass Spectrometric Conditions (MS/MS):
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Key MRM Transitions (precursor ion → product ion):
- L-Felinine: m/z 208.1 → 131.1
- MBCG: m/z 265.1 → 131.1
- MBG: m/z 394.2 → 263.2
- Instrument Parameters: Optimize nebulizer gas, drying gas flow, and temperature according to the specific instrument manufacturer's guidelines. For example, a drying gas temperature of 250°C might be used.[15]
4. Data Analysis:
- Generate a standard curve for each analyte using certified reference standards.
- Quantify the concentration of L-felinine, MBCG, and MBG in the urine samples by interpolating their peak areas against the respective standard curves.
- Normalize the concentrations to urinary creatinine levels to account for variations in urine dilution.[16]
// Nodes
Sample [label="1. Urine Sample Collection", shape=ellipse, fillcolor="#FBBC05"];
Prep [label="2. Sample Preparation\n(Centrifuge, Dilute, Filter)"];
HPLC [label="3. HPLC Separation\n(C18 Column)"];
MS [label="4. MS/MS Detection\n(ESI+, MRM Mode)"];
Data [label="5. Data Acquisition"];
Analysis [label="6. Quantification\n(Standard Curve & Normalization)"];
Result [label="Result:\nConcentrations of Felinine,\nMBCG, and MBG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Sample -> Prep;
Prep -> HPLC;
HPLC -> MS;
MS -> Data;
Data -> Analysis;
Analysis -> Result;
}
Caption: A typical experimental workflow for the quantification of L-Felinine via LC-MS/MS.
Conclusion
L-felinine stands as a molecule of significant interest at the intersection of chemistry, biology, and veterinary medicine. Its well-defined biosynthetic pathway, originating from common metabolic precursors but culminating through a felid-specific enzyme, highlights a unique evolutionary adaptation. As a stable, odorless precursor to potent volatile signals, it provides an elegant biological solution for sustained chemical communication. The ongoing research into its role as a biomarker for renal disease opens new avenues for non-invasive diagnostics in feline health. The robust analytical methods now available will undoubtedly facilitate deeper exploration into the full scope of L-felinine's biological functions and its potential applications in veterinary science and beyond.
References
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Hendriks, W. H., Moughan, P. J., Tarttelin, M. F., & Woolhouse, A. D. (1995). Felinine: a urinary amino acid of Felidae. Comparative Biochemistry and Physiology. B, Biochemistry & Molecular Biology, 112(4), 581–588. Retrieved from [Link]
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Wikipedia. (n.d.). Felinine. Retrieved from [Link]
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Miyazaki, M., et al. (2024). Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor. Journal of Veterinary Medical Science, 86(5), 663-670. Retrieved from [Link]
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RIKEN. (2006). How cats produce their distinctive smell. Retrieved from [Link]
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Do, L. (2025). Hepatic Lymphatic System and Its Current Understanding in Liver-Related Pathophysiology. BioRender. Retrieved from [Link]
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Miyazaki, M., Yamashita, T., Suzuki, A., & Yasuda, M. (2006). A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor. Chemistry & Biology, 13(10), 1071-1079. Retrieved from [Link]
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Miyazaki, M., Yamashita, T., Suzuki, A., & Yasuda, M. (2006). A Major Urinary Protein of the Domestic Cat Regulates the Production of Felinine, a Putative Pheromone Precursor. ResearchGate. Retrieved from [Link]
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Frontiers. (2026). Ultrasonographic evaluation demonstrating safer needle–organ distances in a novel quadratus lumborum block technique in cats. Frontiers in Veterinary Science. Retrieved from [Link]
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MDPI. (n.d.). Mapping Feline Oncology in Portugal: A National Characterization. Retrieved from [Link]
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Rutherfurd, S. M., et al. (2002). Isolation and Characterization of a Felinine-Containing Peptide From the Blood of the Domestic Cat (Felis Catus). Journal of Biological Chemistry. Retrieved from [Link]
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Hendriks, W. H., et al. (2008). Urinary felinine excretion in intact male cats is increased by dietary cystine. The Journal of Nutrition. Retrieved from [Link]
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